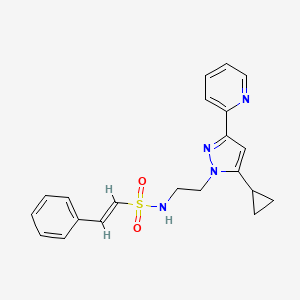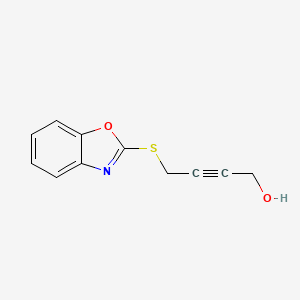![molecular formula C14H17N3O4S B2952491 ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1237769-62-8](/img/structure/B2952491.png)
ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds, such as 5-[(2-Ethylphenyl)sulfamoyl]-2-fluorobenzoic acid, consists of a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical form of similar compounds, such as ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate, is a powder . It has a molecular weight of 219.22 .作用機序
The mechanism of action of Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes or receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of COX-2, reduce the production of inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. Additionally, it has been reported to have herbicidal and insecticidal properties, which may be due to its ability to disrupt specific metabolic pathways in plants and insects.
実験室実験の利点と制限
One of the advantages of Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is its relatively simple synthesis method. Additionally, it has been shown to have potent biological activities, making it a promising lead compound for drug discovery. However, its limitations include its low solubility in water, which may limit its use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate. One direction is to further explore its mechanism of action, which may lead to the development of more potent and selective compounds. Another direction is to evaluate its potential applications in other fields, such as material science and agriculture. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound may lead to the development of new therapeutic agents and materials with diverse applications.
合成法
Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of ethyl 4-chloro-3-oxobutanoate with 2-ethylbenzenesulfonamide and hydrazine hydrate in the presence of a base. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer, anti-inflammatory, and antifungal activities. In agriculture, it has been studied for its herbicidal and insecticidal properties. In material science, it has been explored for its potential applications as a catalyst and as a component in organic electronic devices.
特性
IUPAC Name |
ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-10-7-5-6-8-12(10)17-22(19,20)13-11(9-15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVDMJFWGBIYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=NN2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952408.png)


![2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide](/img/structure/B2952413.png)



![6-(4-Bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952418.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2952422.png)

![2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B2952425.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2952426.png)

![5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2952429.png)